4-(Hydroxymethyl)-3-methylbenzoic acid
Description
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
XGEJQQMTGAOIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methylbenzoic acid typically involves the hydroxymethylation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-methylphthalic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-3-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methylphthalic acid
Reduction: 4-(Hydroxymethyl)-3-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(Hydroxymethyl)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methylbenzoic acid depends on its specific application. In chemical reactions, the hydroxymethyl group can participate in nucleophilic or electrophilic processes, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(hydroxymethyl)-3-methylbenzoic acid with key analogs, focusing on structural features , physicochemical properties , and reactivity .
Functional Group Variations
Physicochemical and Reactivity Differences
- Solubility: The hydroxymethyl group in this compound enhances solubility in polar solvents (e.g., ethanol) compared to 3-methylbenzoic acid, which is less hydrophilic .
- Acidity: 4-Hydroxy-3-methylbenzoic acid (pKa ~4.2) is more acidic than its hydroxymethyl counterpart due to the electron-withdrawing effect of the phenolic -OH group .
- Oxidation: Plasmon-enhanced electrochemical studies show that 4-(hydroxymethyl)benzoic acid undergoes oxidation at lower potentials compared to non-hydroxylated analogs, a property likely shared with this compound .
Key Research Findings
- Synthetic Applications : this compound is a critical intermediate in fungal secondary metabolism, forming phthalides via CYP450-mediated hydroxylation and lactonization .
- Grouping Read-Across : Structural similarity algorithms classify 3-methylbenzoic acid as a high-similarity analog (100%) to 4-methylbenzoic acid, but hydroxymethyl derivatives require additional in vivo data for robust read-across predictions .
Biological Activity
4-(Hydroxymethyl)-3-methylbenzoic acid, also known as 4-hydroxy-3-methylbenzoic acid or 4,3-cresotic acid, is an organic compound belonging to the class of hydroxybenzoic acid derivatives. This compound has garnered attention in recent years due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzene ring with both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 168.15 g/mol |
| Melting Point | 140-142 °C |
| Solubility | Soluble in water |
| pKa | 10.03 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as an antimicrobial agent.
Cell Cycle Inhibition
A notable study demonstrated that synthetic derivatives of this compound can inhibit cell-cycle progression in HeLa cells. The mechanism involves the activation of p21(WAF1) and inhibition of cyclin D1 expression, which are crucial for cell cycle regulation . This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate several signaling pathways, including NF-κB and MAPK/ERK pathways, which are pivotal in inflammatory responses .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It may exert protective effects against neurodegenerative diseases by influencing neuronal signaling pathways .
Case Study: Antimicrobial Efficacy
In a study published in MedChemExpress, this compound was evaluated against a panel of pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these strains, indicating strong antibacterial activity .
Case Study: Cancer Cell Line Studies
Another significant study explored the impact of this compound on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in HeLa cells with IC50 values comparable to established chemotherapeutics .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Cell Cycle Inhibition | Inhibits HeLa cell proliferation |
| Anti-inflammatory | Modulates NF-κB and MAPK/ERK pathways |
| Neuroprotective | Protects neuronal cells from degeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
